N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide
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Overview
Description
N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide is an organic compound that combines a thiazole moiety with a benzohydrazide structure. This compound's unique structural attributes confer a wide range of chemical properties, making it significant in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions: N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide can be synthesized through a condensation reaction. One possible route is:
The reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-(trifluoromethyl)benzohydrazide under acidic or basic conditions.
Solvents like ethanol or methanol may be used to facilitate the reaction, while catalysts such as acetic acid can speed up the process.
The mixture is typically heated to reflux conditions to complete the reaction.
Industrial Production Methods: Industrial production methods would scale up the reaction using continuous flow reactors to handle large volumes of reactants. Optimizing temperature, pressure, and catalyst concentration ensures maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can occur at the thiazole ring, leading to the formation of various sulfoxides or sulfones.
Reduction: Could target the hydrazide moiety, resulting in the formation of amines.
Substitution: The chlorine on the thiazole ring can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substituting agents: Alkoxides, amines under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide has notable applications in several fields:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Explored for its potential as an enzyme inhibitor due to its ability to interact with active sites of various biological macromolecules.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties, providing a basis for new drug development.
Industry: Utilized in materials science for the synthesis of novel polymers with specific properties such as thermal stability and resistance to degradation.
Comparison with Similar Compounds
N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide is unique in its combination of a thiazole ring with a trifluoromethyl group on a benzohydrazide scaffold.
Similar Compounds:
Benzohydrazide Derivatives: Vary in the substituents attached to the benzene ring, influencing their activity.
Thiazole Compounds: Differ mainly in their side chains or substitutions on the thiazole ring, affecting their chemical reactivity and biological activity.
Compared to these, this compound boasts
Properties
IUPAC Name |
N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylideneamino]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3OS/c13-11-17-5-9(21-11)6-18-19-10(20)7-1-3-8(4-2-7)12(14,15)16/h1-6H,(H,19,20)/b18-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBIEAYOHBRUDB-NGYBGAFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CN=C(S2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CN=C(S2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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